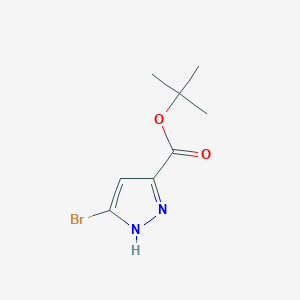

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

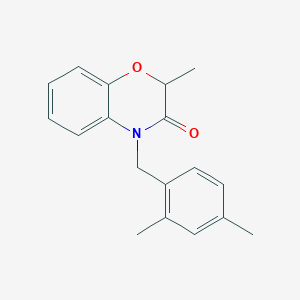

“tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” is a chemical compound with the empirical formula C11H12BrN3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)n1ncc2cc(Br)cnc12 . The InChI key for this compound is OJBWUSKWFSCYOG-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” are not detailed in the search results, pyrazole derivatives are known to participate in a variety of reactions . These include [3 + 2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions .

Physical And Chemical Properties Analysis

“tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” has a molecular weight of 298.14 and a predicted density of 1.500±0.06 g/cm3 . The predicted boiling point is 338.6±22.0 °C . The compound is a solid .

Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Pyrazole derivatives, such as “tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate”, are often used in medicinal chemistry . They have been found to have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The methods of application or experimental procedures often involve synthesizing the pyrazole derivatives from various starting materials. For example, Kim et al. devised a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .

-

Scientific Field: Organic Synthesis

- Pyrazole derivatives are also highly valued in organic synthesis . They belong to a class of compounds known as five-membered heterocycles, which are among the most extensively studied groups of compounds in organic synthesis .

- The methods of application often involve various synthesis methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

-

Scientific Field: Insecticide Development

- Pyrazole derivatives such as 3-Bromopyrazole are used in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .

- The methods of application often involve various synthesis methods to produce the desired insecticidal compound .

- The outcomes of these experiments often involve the successful synthesis of the insecticidal compound, which can then be tested for its effectiveness against various insects .

-

Scientific Field: Material Science

- Pyrazole derivatives are used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

- The methods of application often involve various synthesis methods to produce the desired complex .

- The outcomes of these experiments often involve the successful synthesis of the complex, which can then be used in further reactions or studies .

-

Scientific Field: Pharmaceutical Research

- Pyrazole derivatives are used in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

- The methods of application often involve various synthesis methods to produce the desired pharmaceutical compound .

- The outcomes of these experiments often involve the successful synthesis of the pharmaceutical compound, which can then be tested for its effectiveness against various diseases .

- Scientific Field: Synthesis of Bipyrazoles

- Pyrazole derivatives like 4-Bromopyrazole are used in the synthesis of 1,4’-bipyrazoles .

- The methods of application often involve various synthesis methods to produce the desired bipyrazole compound .

- The outcomes of these experiments often involve the successful synthesis of the bipyrazole compound, which can then be used in further reactions or studies .

Safety And Hazards

properties

IUPAC Name |

tert-butyl 5-bromo-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)5-4-6(9)11-10-5/h4H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIWWRZZTQAJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NNC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)

![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)